molecular formula C8H15N B145870 3-Azabicyclo[3.2.2]nonane CAS No. 283-24-9

3-Azabicyclo[3.2.2]nonane

Cat. No. B145870
CAS RN: 283-24-9
M. Wt: 125.21 g/mol
InChI Key: LICHZOBEUWVYSY-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.2]nonane is a structural motif that appears in various chemical compounds with potential biological activities. It is a bicyclic structure consisting of a three-membered aziridine ring fused to a six-membered cyclohexane ring. This motif is of interest due to its presence in compounds with antiprotozoal, analgesic, and antiarrhythmic properties .

Synthesis Analysis

The synthesis of this compound derivatives has been approached through various methods. One approach involves the addition of α-bromomethylacrylate to N-tosylpiperidone enamine followed by transformation of the adducts . Another method includes a tandem Mannich reaction starting from aromatic ketones, paraformaldehyde, and dimethylamine, which provides a practical route to synthesize these derivatives in good yields . Additionally, radical cyclization of 1-(carbamoyl)dichloromethyl radicals with activated alkenes has been used to form 2-azabicyclo[3.3.1]nonanes, which are closely related structures .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and in some cases, X-ray diffraction analysis. The structural variations and their impact on biological activity have been explored, with the attachment of different side chains to the ring nitrogen being a common modification . The conformational analysis of these compounds has also been performed, indicating preferred conformations for substituted derivatives .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been studied in the context of their potential biological activities. For instance, the antiprotozoal potencies of these compounds have been assessed against Plasmodium falciparum and Trypanosoma brucei rhodesiense, with structure-activity relationships being discussed . In the case of antiarrhythmic properties, the ability of certain derivatives to prevent induced ventricular tachycardia in dogs has been compared to that of lidocaine, a commonly used antiarrhythmic drug .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the search for polymorphism in 3-azabicyclo[3.3.1]nonane-2,4-dione revealed different forms and solvates, highlighting the flexibility of the hydrogen bonding motifs and the impact of the molecule's globular shape on its physical state . The synthesis of bridgehead substituted azabicyclo[3.3.1]nonane derivatives as potent and selective α7 nicotinic ligands also underscores the importance of structural features in determining the affinity and selectivity of these compounds for their biological targets .

Scientific Research Applications

Synthesis Techniques

  • One-Pot Synthesis Approach : A novel one-pot tandem Mannich annulation method has been developed for synthesizing 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine. This synthesis is notable for its practicality and good yield, up to 83% (Xiao Yi et al., 2018).

Antiprotozoal Applications

  • Antiprotozoal Potency : 3-Azabicyclo[3.2.2]nonanes have been identified as potent antiprotozoal agents. Structural variations and the attachment of various side chains to the ring nitrogen have demonstrated significant antiplasmodial and antitrypanosomal activities (Sarfraz Ahmad et al., 2016).

  • Synthesis and Antiprotozoal Activity : Studies have synthesized and tested various 3-azabicyclo[3.2.2]nonane derivatives for antiprotozoal activity. Some of these compounds have shown promising results in vitro against pathogens such as Plasmodium falciparum and Trypanosoma brucei rhodesiense, with certain compounds demonstrating low cytotoxicity, making them viable lead compounds for further modifications (W. Seebacher et al., 2005).

Alkaloid Synthesis

  • Building Blocks for Alkaloids : The this compound structure serves as a significant building block for biologically active compounds, including those used in Alzheimer's and asthma treatments. Its synthesis involves rearranging the quinuclidine ring in Cinchona alkaloids, establishing three chiral centers (D. Mujahidin et al., 2016).

Polymerization and Cyclization

  • Palladium-Catalyzed Cycloalkenylation : Functionalized 3-azabicyclo[3.3.0]nonanes have been synthesized using palladium-catalyzed cycloalkenylation. This process has applications in the stereoselective synthesis of complex molecules like isoiridomyrmecin and isodihydronepetalactone, featuring a 3-oxabicyclo[4.3.0]nonane subunit (Kazutaka Takeda et al., 2011).

  • Copper(I)-Catalyzed Intramolecular Coupling : A novel synthetic entry to 2-azabicyclo[3.3.1]nonanes is based on a copper(I)-catalyzed intramolecular coupling process. This method has widened the scope of synthesizing polyfunctionalized 2-azabicyclo[3.3.1]nonanes, applicable in various chemical syntheses (F. Diaba et al., 2012).

Crystal Structure Prediction

  • Hydrogen Bonding and Polymorphism : Studies on 3-azabicyclo[3.3.1]nonane-2,4-dione have focused on exploring its crystal structure and polymorphism. The research has revealed insights into hydrogen bonding motifs and structural transformations, which are valuable for understanding the molecular behavior of such compounds (A. Hulme et al., 2007).

Safety and Hazards

3-Azabicyclo[3.2.2]nonane is poisonous by the intravenous route . When heated to decomposition, it emits toxic vapors of NOx .

Future Directions

There is a great demand for potent new antiplasmodial drugs . The modular approach developed for the construction of an indole-fused azabicyclo[3.3.1]nonane structural framework can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .

properties

IUPAC Name

3-azabicyclo[3.2.2]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-8-4-3-7(1)5-9-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICHZOBEUWVYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059771
Record name 3-Azabicyclo[3.2.2]nonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

283-24-9
Record name 3-Azabicyclo[3.2.2]nonane
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Record name 3-Azabicyclo(3.2.2)nonane
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Record name 3-Azabicyclo[3.2.2]nonane
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Record name 3-Azabicyclo[3.2.2]nonane
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Record name 3-Azabicyclo[3.2.2]nonane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Azabicyclo[3.2.2]nonane?

A1: The molecular formula of this compound is C8H15N, and its molecular weight is 125.21 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have used infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound and its derivatives. These techniques provide insights into the compound's structure, bonding, and fragmentation patterns. [, , ]

Q3: How do structural modifications of this compound impact its biological activity?

A3: Studies have explored the SAR of this compound derivatives, particularly regarding antitussive, antimalarial, and antiprotozoal activities. For example, introducing specific substituents at the 3-position, such as acyl, alkyl, and dialkylaminoacetyl groups, significantly influences the compounds' potency and selectivity for various targets. [, , , , , , ]

Q4: Can you provide specific examples of how substituents on this compound affect its activity?

A4: Research shows that incorporating a 4'-benzyloxy-2-methyl propiophenone group at the 3-position of this compound results in potent antitussive activity, comparable to codeine and dextromethorphan. [] In another study, introducing a thiosemicarbazone moiety at the 3-position led to promising antimalarial activity, with the 2-[1-(2-pyridinyl)butylidene]hydrazide derivative demonstrating significant efficacy in a mouse model of Plasmodium berghei infection. []

Q5: What is known about the stability of this compound and its derivatives?

A5: While specific stability data for this compound is limited in the provided literature, researchers have developed and characterized various derivatives, suggesting the core structure possesses a degree of stability amenable to chemical modification. Further investigations are needed to determine the compound's intrinsic stability under various conditions.

Q6: What are the potential applications of this compound and its derivatives?

A6: Research suggests that this compound derivatives hold promise in several areas:* Antitussives: Derivatives like 3-(3-azabicyclo[2.2.2]nonan-3-yl)-4'-benzyloxy-2-methyl propiophenone exhibit potent antitussive activity. []* Antimalarials: Thiosemicarbazone derivatives of this compound display promising antimalarial activity against Plasmodium berghei. []* Antiprotozoals: Several studies have explored the antiprotozoal potential of novel this compound derivatives. [, , , ]* Local Anesthetics: Acyl, alkyl, and dialkylaminoacetyl derivatives of this compound show local anesthetic properties, surpassing or matching the efficacy of lidocaine in some models. [] * Hypotensives: Urea and hydrazide derivatives of this compound exhibit hypotensive and bradycardic activities in rats. []* Rubber Accelerators: Thiocarbamyl sulfenamide derivatives of this compound are effective as rubber accelerators, influencing vulcanization rates and crosslink density. []

Q7: Have computational methods been used to study this compound?

A7: While the provided literature lacks details on specific computational studies, researchers likely employed molecular modeling techniques to understand the conformational properties of this compound and its derivatives. These methods can help predict preferred conformations and their influence on biological activity. []

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